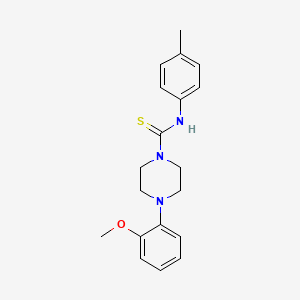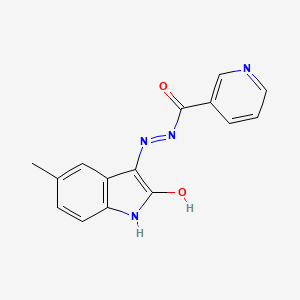
N-(4-fluorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as FOQP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, drug discovery, and cancer research. FOQP is a quinazoline-based compound that exhibits a unique chemical structure and properties that make it an attractive target for research and development.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by targeting various cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound has also been shown to induce DNA damage and inhibit DNA repair, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has several advantages for lab experiments, including its potent anticancer activity, its unique chemical structure, and its potential for further modification and optimization. However, this compound also has some limitations, including its low solubility and stability, which may affect its efficacy and bioavailability.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, including:
1. Further optimization of this compound to improve its efficacy, bioavailability, and pharmacokinetic properties.
2. Investigation of the mechanism of action of this compound to better understand its anticancer activity.
3. Evaluation of the potential of this compound as a therapeutic agent for various inflammatory disorders.
4. Development of novel drug delivery systems for this compound to improve its solubility and stability.
5. Investigation of the potential of this compound as a lead compound for the development of new anticancer drugs.
In conclusion, this compound is a promising chemical compound that has shown potential for various scientific research applications, including medicinal chemistry, drug discovery, and cancer research. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
N-(4-fluorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide can be synthesized using various methods, including the reaction of 4-fluoroaniline with 2-phenylacetyl chloride in the presence of triethylamine, followed by reaction with 2-amino-4-oxoquinazoline in the presence of acetic acid. The resulting product is purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-12-5-7-13(8-6-12)20-16(22)9-10-21-11-19-15-4-2-1-3-14(15)17(21)23/h1-8,11H,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEORFRICSVDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5858719.png)
![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5858724.png)


![N-(tert-butyl)-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5858749.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5858763.png)


![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)
![methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)